molecular formula C16H16ClF3N4O B6444394 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2640863-31-4

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6444394
CAS No.: 2640863-31-4
M. Wt: 372.77 g/mol
InChI Key: QWMWFUIFNFEIML-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with intriguing properties. This compound has drawn significant attention in the fields of chemistry, biology, and medicinal science due to its unique structural attributes and reactive capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis Route: : The synthetic route typically begins with the chlorination of 3-chloropyridine, followed by an etherification reaction with a methyl piperidine intermediate. The subsequent introduction of the trifluoromethyl group to the pyrimidine ring involves selective halogenation and further organic transformations.

  • Reaction Conditions: : These processes often require controlled environments, including anhydrous solvents, inert atmosphere, and precise temperature regulation, to ensure high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves large-scale reactors with automated systems to control temperature, pressure, and reactant flow rates. Advanced purification techniques, such as crystallization and chromatography, are utilized to obtain the compound with high purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Substitution Reactions: : The compound undergoes nucleophilic and electrophilic substitution reactions due to the presence of reactive halogen groups.

  • Oxidation and Reduction: : It can participate in redox reactions, especially affecting the piperidine and pyrimidine rings.

  • Hydrolysis: : The ether linkages in the compound can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophiles: : Amines and alkoxides for substitution reactions.

  • Oxidizing Agents: : Potassium permanganate and hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride and sodium borohydride.

Major Products Formed

Scientific Research Applications

  • Chemistry: : Serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

  • Biology: : Acts as a ligand for studying enzyme interactions and binding affinities.

  • Medicine: : Potential precursor for drugs targeting specific enzymes or receptors.

  • Industry: : Used in the formulation of agrochemicals and specialty materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine and piperidine rings enable it to fit into the active sites of various enzymes, inhibiting or modifying their activity. The trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • Structure-Activity Relationship: : Compared to other pyrimidine-based compounds, the presence of the 3-chloropyridinyl and trifluoromethyl groups enhances its reactivity and selectivity.

  • Unique Attributes: : Its unique combination of functional groups provides a distinct profile in terms of chemical reactivity and biological activity.

List of Similar Compounds

  • 4-(4-{[3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

  • 4-(4-{[(3-chloropyridin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

  • 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(fluoromethyl)pyrimidine

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Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O/c17-12-8-21-4-1-13(12)25-9-11-2-5-24(6-3-11)15-7-14(16(18,19)20)22-10-23-15/h1,4,7-8,10-11H,2-3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMWFUIFNFEIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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